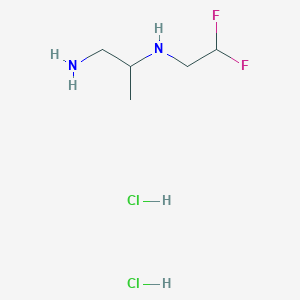

(1-Aminopropan-2-yl)(2,2-difluoroethyl)amine dihydrochloride

CAS No.:

Cat. No.: VC16681195

Molecular Formula: C5H14Cl2F2N2

Molecular Weight: 211.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H14Cl2F2N2 |

|---|---|

| Molecular Weight | 211.08 g/mol |

| IUPAC Name | 2-N-(2,2-difluoroethyl)propane-1,2-diamine;dihydrochloride |

| Standard InChI | InChI=1S/C5H12F2N2.2ClH/c1-4(2-8)9-3-5(6)7;;/h4-5,9H,2-3,8H2,1H3;2*1H |

| Standard InChI Key | JZERHORJLSEBOQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(CN)NCC(F)F.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The compound’s molecular formula is C₅H₁₄Cl₂F₂N₂, with a molar mass of 211.08 g/mol . Its IUPAC name, 2-N-(2,2-difluoroethyl)propane-1,2-diamine dihydrochloride, reflects the presence of:

-

A propane chain (C₃H₈) with primary and secondary amine groups at positions 1 and 2.

-

A 2,2-difluoroethyl substituent (-CH₂CF₂) bonded to the secondary amine.

-

Two hydrochloride counterions for charge neutralization.

The canonical SMILES string (CC(CN)NCC(F)F.Cl.Cl) and InChIKey (JZERHORJLSEBOQ-UHFFFAOYSA-N) provide unambiguous representations of its structure.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 211.08 g/mol | |

| Purity | ≥95% | |

| Solubility | Water-soluble (dihydrochloride) | |

| Storage Conditions | 2–8°C, inert atmosphere |

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves a two-step process:

-

Condensation Reaction: 1-Aminopropan-2-ol reacts with 2,2-difluoroethylamine in anhydrous tetrahydrofuran (THF) under nitrogen, catalyzed by titanium(IV) isopropoxide.

-

Salt Formation: The free base is treated with hydrochloric acid to yield the dihydrochloride salt, enhancing stability and solubility.

Optimization Strategies

-

Catalyst Selection: Titanium-based catalysts improve reaction efficiency by facilitating imine intermediate formation.

-

Purification: Recrystallization from ethanol/water mixtures achieves >95% purity, critical for research applications .

Reactivity and Functionalization

Nucleophilic Substitution

The primary amine group undergoes alkylation with electrophiles like alkyl halides:

This reactivity is exploited to create derivatives for structure-activity relationship (SAR) studies.

Oxidation Pathways

Exposure to oxidizing agents (e.g., KMnO₄) converts secondary amines to nitro groups, though this is mitigated by the electron-withdrawing fluorine atoms.

Applications in Research and Industry

Material Science

The compound serves as a monomer in fluoropolymer synthesis, imparting thermal stability and chemical resistance.

| Precaution Code | Instruction |

|---|---|

| P261 | Avoid inhalation of dust/particles |

| P264 | Wash hands thoroughly post-handling |

| P280 | Wear protective gloves/eye protection |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes; remove lenses |

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Amines

| Compound | CAS Number | Molecular Formula | Key Difference |

|---|---|---|---|

| (1-Aminopropan-2-yl)methylamine | 1086260-75-4 | C₄H₁₂N₂ | Lacks fluorine substituents |

| 2,2-Difluoroethylamine hydrochloride | 1663-14-9 | C₂H₅F₂N·HCl | Shorter carbon chain |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume